3-Hydroxyphenylacetic acid

Antioxidant Electrochemistry Free Radical Scavenging

Generic substitution with positional isomers (2-HPAA or 4-HPAA) compromises receptor binding and antimicrobial potency. 3-HPAA is the isomer required for reproducible gut-brain axis and SAR studies. • GHB receptor affinity: IC50 = 12 µM; benchmark for developing non-GABAergic GHBR ligands. • Antioxidant potency: IC50 = 678.86 µM (~2× stronger than 4-HPAA); antimicrobial MIC = 2.1 mg/mL vs. P. aeruginosa. • Cytoprotection: Increases ALDH activity and protects hepatocyte-derived cells from acetaldehyde toxicity at 10 µM. Supplied with rigorous batch-specific QC documentation for reliable metabolomics and pharmacology workflows.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 621-37-4
Cat. No. B016583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyphenylacetic acid
CAS621-37-4
Synonyms3-hydroxybenzeneacetic acid
3-hydroxyphenylacetic acid
m-hydroxyphenylacetic acid
meta-hydroxyphenylacetic acid
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(=O)O
InChIInChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
InChIKeyFVMDYYGIDFPZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyphenylacetic Acid Overview


3-Hydroxyphenylacetic acid (3-HPAA, CAS 621-37-4) is a monocarboxylic acid and a key gut microbial metabolite derived from dietary flavonoids like quercetin . Unlike its unsubstituted parent, phenylacetic acid, the presence of a meta-hydroxyl group increases polarity and reactivity . It is endogenously produced and has been identified as a biomarker for conditions including phenylketonuria and autism spectrum disorders [1].

Meta-hydroxyl isomer required for specific binding and activity studies
Gut microbial metabolite probe for biomarker and metabolomics workflows
Distinct activity profiles from phenylacetic acid and positional isomers in antioxidant, antimicrobial, and receptor-binding contexts

3-Hydroxyphenylacetic Acid: Isomeric Purity


Generic substitution of 3-HPAA with its positional isomers (2-HPAA or 4-HPAA) or with the parent compound phenylacetic acid is scientifically unsound. The meta-hydroxyl group critically dictates the compound's unique binding geometry and biological activity profile. As demonstrated in the evidence below, shifting the hydroxyl group alters receptor binding affinity, enzyme inhibition potency, and even the spectrum of antimicrobial activity. Procurement of the correct isomer is therefore non-negotiable for reproducible, mechanism-specific research outcomes [1].

Target 3-Hydroxyphenylacetic acid
Substitutes
  • 2-HPAA or 4-HPAA: meta-hydroxyl positioning may alter receptor affinity and enzyme inhibition profiles
  • Phenylacetic acid: absent hydroxyl group shifts polarity and binding geometry, limiting direct interchangeability

3-Hydroxyphenylacetic Acid: Quantitative Comparison


Antioxidant Potency vs. 4-Hydroxy Isomer

In a comparative electrochemical study assessing free radical scavenging capacity, 3-Hydroxyphenylacetic acid (3-HPAA) demonstrated significantly higher potency compared to its 4-hydroxy isomer. The half-maximal inhibitory concentration (IC50) for 3-HPAA was determined to be 678.86 µM, which is approximately 2-fold more potent than the 1390.67 µM required for 4-Hydroxyphenylacetic acid (4-HPAA) [1]. This difference is attributed to the meta-hydroxyl group's favorable electron-donating properties and its impact on the molecule's oxidation potential.

Antioxidant potency (IC₅₀)
Head-to-head
3-HPAA IC₅₀ 678.86 µM vs 4-HPAA 1390.67 µM
Reported electrochemical scavenging context
Meta-hydroxyl electron-donating properties; IC₅₀ approx. 2-fold lower
Antioxidant Electrochemistry Free Radical Scavenging

Antimicrobial MIC vs. 4-Hydroxy Isomer

The antibacterial efficacy of 3-Hydroxyphenylacetic acid (3-HPAA) against Pseudomonas aeruginosa is a quantifiable differentiator from its 4-hydroxy isomer. The minimum inhibitory concentration (MIC) for 3-HPAA is reported as 2.1 mg/mL [1]. In contrast, 4-Hydroxyphenylacetic acid (4-HPAA) is notably less potent, with a reported MIC of 4.0 mg/mL against the same bacterial strain under comparable assay conditions [2]. This represents a roughly 2-fold increase in potency for the 3-hydroxy isomer.

Antimicrobial MIC (P. aeruginosa)
Reported
3-HPAA MIC 2.1 mg/mL vs 4-HPAA 4.0 mg/mL
Reported antimicrobial screening context
Cross-study comparable; strain-specific in vitro assay
Antimicrobial Bacteriology Minimum Inhibitory Concentration

GHB Receptor Binding Affinity

3-Hydroxyphenylacetic acid (3-HPAA) exhibits a specific and quantifiable interaction with the gamma-hydroxybutyrate (GHB) receptor, a property not shared by its close positional isomers. In competitive radioligand binding assays using rat cerebrocortical membranes, 3-HPAA binds to the GHB receptor with an IC50 value of 12 µM [1]. This affinity distinguishes it from other gut-derived phenolic acids and establishes it as a valuable tool compound for dissecting GHB receptor-mediated pathways, separate from GABAergic signaling.

GHB receptor binding (IC₅₀)
Reported
3-HPAA IC₅₀ = 12 µM
Reported receptor affinity context
Radioligand binding, rat cerebrocortical membranes
Neuroscience Receptor Pharmacology GHB Receptor

Hepatocyte Protection via ALDH Activation

In a functional assay, 3-Hydroxyphenylacetic acid (3-HPAA) protects hepatocyte-derived cell lines (Hepa-1c1c7 and HepG2) from acetaldehyde-induced cytotoxicity when applied at a concentration of 10 µM . This cytoprotective effect is mechanistically linked to an observed increase in the total activity of aldehyde dehydrogenase (ALDH) [1]. While other quercetin metabolites like 3,4-dihydroxyphenylacetic acid are also active, this defines a specific, low-micromolar protective threshold for 3-HPAA, differentiating its potency from less active analogs.

Cytoprotection & ALDH activity
Assay context
Protection at 10 µM; increases ALDH activity
Reported cell-model endpoint context
Hepa-1c1c7 and HepG2 cell models
Hepatology Cytoprotection Aldehyde Dehydrogenase

3-Hydroxyphenylacetic Acid: Key Applications


Gut Microbiome-Host Interactions

3-Hydroxyphenylacetic acid is an ideal probe for studying the metabolic output of the gut microbiome. As a major, orally active flavonoid metabolite , its quantifiable activities—including GHB receptor binding (IC50 = 12 µM) [1] and specific cytoprotective effects [2]—provide clear, measurable endpoints for linking microbial metabolism to host physiology. This makes it a valuable standard for metabolomics and for in vitro/in vivo studies dissecting the 'gut-brain' or 'gut-liver' axes.

Selective GHB Receptor Ligand Screening

In neuroscience research, 3-Hydroxyphenylacetic acid serves as a foundational scaffold for developing selective GHB receptor ligands. Its moderate affinity (IC50 = 12 µM) [1] provides a benchmark, and its derivatives have been shown to maintain high affinity without GABAergic activity [3]. This compound is essential for structure-activity relationship (SAR) studies aimed at creating novel tools for investigating GHB receptor function in addiction, absence seizures, and sleep disorders.

Antioxidant & Antimicrobial Formulations

For applied research in food science or pharmaceuticals, 3-Hydroxyphenylacetic acid offers quantifiable advantages over its isomers. Its antioxidant potency is roughly twice that of 4-HPAA (IC50: 678.86 µM vs 1390.67 µM) [4], and its antimicrobial activity against P. aeruginosa is also approximately 2-fold higher (MIC: 2.1 mg/mL vs 4.0 mg/mL) [5]. This positions 3-HPAA as a more potent natural-derived ingredient for projects aiming to stabilize formulations or confer antimicrobial properties.

In Vitro Cytoprotection & Detoxification Models

3-Hydroxyphenylacetic acid can be used as a reliable tool to study and quantify cellular protection mechanisms. Its ability to increase aldehyde dehydrogenase (ALDH) activity and protect hepatocyte-derived cells from acetaldehyde-induced toxicity at a defined concentration of 10 µM [2] offers a robust and reproducible positive control for high-throughput screening of cytoprotective compounds or for dissecting the Nrf2/ARE antioxidant response pathway.

Application
Selection Property
Validation Focus
Gut microbiome-host interaction studies
Metabolite profiling standard
GHB receptor binding and cytoprotection endpoint monitoring
GHB receptor ligand SAR studies
Non-GABAergic binding scaffold
Receptor affinity and selectivity profiling
Antioxidant and antimicrobial formulation research
Isomer-dependent potency context
Free radical scavenging and MIC endpoint review
Cytoprotection and ALDH pathway studies
Concentration-dependent ALDH activation
ALDH activity and cell viability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.